

A Comparative Spectroscopic Analysis of 2-Ethyl-1-butene and Its Structural Isomers

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Compound of Interest		
Compound Name:	2-Ethyl-1-butene	
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This guide provides a detailed spectroscopic comparison of **2-Ethyl-1-butene** and three of its structural isomers: 3-Methyl-1-pentene, 4-Methyl-1-pentene, and 3,3-Dimethyl-1-butene. All of these compounds are alkenes with the molecular formula C6H12.[1] While they share the same molecular weight, their distinct structures lead to unique spectroscopic signatures. This analysis utilizes Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) to differentiate these isomers. The data and methodologies presented are intended for researchers and professionals in the fields of chemistry and drug development.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for **2-Ethyl-1-butene** and its selected isomers.

Table 1: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)



Compound	=C-H Stretch	C-H Stretch (sp³)	C=C Stretch	=C-H Bend(s)
2-Ethyl-1-butene	~3080	<3000	~1645	~890 (strong)
3-Methyl-1- pentene	~3080	<3000	~1640	~990, ~910
4-Methyl-1- pentene	~3077	<3000	~1644	~995, ~910
3,3-Dimethyl-1-butene	~3080	<3000	~1640	~990, ~910

Note: IR peak positions are characteristic for functional groups. For alkenes, the =C-H stretch occurs above 3000 cm⁻¹, while sp³ C-H stretches are found below 3000 cm⁻¹[2]. The C=C stretch is typically in the 1680-1630 cm⁻¹ region[2][3]. The out-of-plane =C-H bending vibrations are highly diagnostic for the substitution pattern of the alkene[2][3].

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Compound	Vinyl Protons (=CH, =CH ₂)	Allylic Protons	Other Alkyl Protons
2-Ethyl-1-butene	4.7 (s, 2H)	2.0 (q, 4H)	1.0 (t, 6H)
3-Methyl-1-pentene	5.8-5.6 (m, 1H), 5.0- 4.9 (m, 2H)	~2.0 (m, 1H)	1.3 (m, 2H), 0.9 (t, 3H), 1.0 (d, 3H)
4-Methyl-1-pentene	5.8-5.7 (m, 1H), 5.0- 4.9 (m, 2H)	2.0 (t, 2H)	1.7 (m, 1H), 0.9 (d, 6H)
3,3-Dimethyl-1-butene	5.8 (dd, 1H), 4.9 (dd, 1H), 4.8 (dd, 1H)	N/A	1.0 (s, 9H)[4][5]

Note: Chemical shifts (δ) are relative to TMS at 0.0 ppm. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet). Integration (e.g., 2H) represents the number of protons.



Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Compound	Alkene Carbons (C=C)	Alkyl Carbons
2-Ethyl-1-butene	154.0, 106.0[6]	29.0, 13.0[6]
3-Methyl-1-pentene	143.2, 112.5	41.5, 29.5, 20.6, 11.6
4-Methyl-1-pentene	139.0, 114.5	44.0, 25.0, 22.5
3,3-Dimethyl-1-butene	149.0, 109.5	33.5, 29.0

Note: ¹³C NMR spectra are typically proton-decoupled, resulting in singlet peaks for each unique carbon environment[7].

Table 4: Mass Spectrometry (MS) Data (Key Fragments as m/z)

Compound	Molecular Ion (M+)	Base Peak (m/z)	Other Key Fragments (m/z)
2-Ethyl-1-butene	84[8]	55	69, 41[9]
3-Methyl-1-pentene	84[10]	41	55, 69
4-Methyl-1-pentene	84[11]	41	56, 69
3,3-Dimethyl-1-butene	84[5]	69	41, 57[12]

Note: The molecular ion peak corresponds to the molecular weight of the compound. The base peak is the most intense peak in the spectrum, corresponding to the most stable fragment ion.

Experimental Protocols

The data presented were obtained using standard spectroscopic techniques for volatile organic compounds.

 Infrared (IR) Spectroscopy: Spectra are typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like the hexene isomers, a small drop of the neat liquid is placed on a diamond crystal for Attenuated Total Reflectance (ATR) analysis or

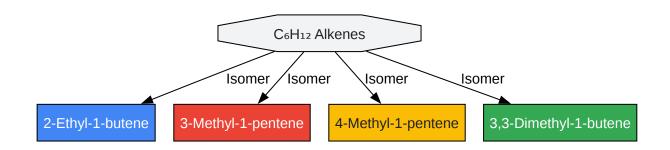


placed between two salt plates (e.g., NaCl or KBr) to create a thin film[13][14]. The spectrum is recorded over the range of $4000-400 \text{ cm}^{-1}$.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained on a high-field NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0 ppm)[7].
- Mass Spectrometry (MS): Mass spectra are commonly obtained using a mass spectrometer
 with an electron ionization (EI) source coupled with a gas chromatograph (GC-MS) for
 sample introduction and separation. In EI, the vaporized sample is bombarded with highenergy electrons (~70 eV), causing ionization and fragmentation of the molecule. The
 resulting positively charged fragments are separated based on their mass-to-charge (m/z)
 ratio by a mass analyzer[15].

Isomeric Relationships

The structural relationship between **2-Ethyl-1-butene** and its isomers can be visualized as different arrangements of the same constituent atoms, all conforming to the C6H12 molecular formula.



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Caption: Structural isomers of C₆H₁₂.

Summary of Spectroscopic Differentiation

IR Spectroscopy: The most telling difference is in the =C-H bending region (1000-650 cm⁻¹).
 2-Ethyl-1-butene, a 1,1-disubstituted (vinylidene) alkene, shows a single strong band



around 890 cm $^{-1}$. In contrast, the other three isomers, which are all monosubstituted (vinyl) alkenes, each display two distinct bands around 990 and 910 cm $^{-1}$.[3][14]

- ¹H NMR Spectroscopy: The spectra are highly distinct. **2-Ethyl-1-butene** has a very simple spectrum with three signals corresponding to its symmetrical structure. 3,3-Dimethyl-1-butene is easily identified by the prominent singlet integrating to nine protons from its t-butyl group.[5] 3-Methyl-1-pentene and 4-Methyl-1-pentene can be distinguished from each other by the multiplicity and integration of their respective alkyl signals.
- 13C NMR Spectroscopy: The number of unique signals directly reflects the symmetry of each molecule. **2-Ethyl-1-butene** shows four signals, 3-Methyl-1-pentene shows six, 4-Methyl-1-pentene shows five, and 3,3-Dimethyl-1-butene shows four. The unique chemical shifts, particularly in the alkyl region, allow for unambiguous identification.
- Mass Spectrometry: Fragmentation patterns provide clear differentiation. The loss of a methyl group (M-15) to form a stable tertiary carbocation results in a base peak at m/z 69 for 3,3-Dimethyl-1-butene.[5] 2-Ethyl-1-butene preferentially loses an ethyl group (M-29), leading to a base peak at m/z 55. 4-Methyl-1-pentene's base peak at m/z 41 is characteristic of fragmentation leading to a stable isopropyl or allyl cation.

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